An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-chloropropyl)pyrrolidine and its corresponding oxalate salt. Designed for professionals in research and drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this versatile synthetic intermediate. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from fundamental properties to practical applications, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, such as alkaloids, and its integral role in the structure of numerous pharmaceuticals underscore its importance.[3][4] The pyrrolidine moiety offers a unique combination of structural rigidity and the ability to introduce stereochemical complexity, making it a favored scaffold in the design of novel therapeutic agents.[1] 1-(3-Chloropropyl)pyrrolidine, in particular, serves as a valuable building block, featuring a reactive chloropropyl side chain that allows for its incorporation into more complex molecular architectures.[5] This guide will focus on the chemical properties of both the free base and its stable, crystalline oxalate salt, providing insights into its utility in the synthesis of active pharmaceutical ingredients (APIs).[]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3-chloropropyl)pyrrolidine and its oxalate salt is paramount for its effective use in synthesis and for ensuring safe handling.
1-(3-Chloropropyl)pyrrolidine (Free Base)
The free base is typically a colorless to light yellow liquid.[7] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [7] |
| Molecular Weight | 147.65 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 88-89 °C (at 22 Torr) | [7] |
| Density (Predicted) | 1.016 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 10.10 ± 0.20 | [7] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [7] |
1-(3-Chloropropyl)pyrrolidine; Oxalic Acid (Oxalate Salt)
The oxalate salt is a more stable, solid form of the compound, which is often preferred for storage and handling.[8] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1022112-22-6 | [9][10] |
| Molecular Formula | C₉H₁₆ClNO₄ | |
| Molecular Weight | 237.68 g/mol | |
| Appearance | White to Yellow Solid | |
| Melting Point | Analogous compound, 1-Benzyl-3,4-epoxypyrrolidine Oxalate, melts at 148-149°C. A precise melting point for the title compound is not readily available in the literature. | [11] |
| Solubility | Expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. Specific quantitative data is not readily available. | Inferred |
| Storage | Inert atmosphere, room temperature. | [9] |
Synthesis and Purification
The synthesis of 1-(3-chloropropyl)pyrrolidine and its subsequent conversion to the oxalate salt are critical processes for its utilization in further chemical transformations.
Synthesis of 1-(3-Chloropropyl)pyrrolidine
A common and effective method for the synthesis of 1-(3-chloropropyl)pyrrolidine involves the nucleophilic substitution of a dihalogenated propane with pyrrolidine.[7]
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine [7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 186 g (1.18 mol) of 1-bromo-3-chloropropane in 200 ml of diethyl ether. Cool the solution to 0°C using an ice bath.
-
Addition of Pyrrolidine: Slowly add two equivalents of pyrrolidine to the cooled solution. The addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. A white solid, pyrrolidine hydrobromide, will precipitate.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated solid.
-
To the filtrate, add ice-cold 10% hydrochloric acid solution. Partition the layers and discard the ether layer.
-
Cool the aqueous phase in an ice bath and basify with a 20% sodium hydroxide solution.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the diethyl ether by rotary evaporation under reduced pressure.
-
Distill the residue under reduced pressure (95°C at 30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.
-
Causality Behind Experimental Choices:
-
Choice of Reagents: 1-bromo-3-chloropropane is chosen as the electrophile because the bromine atom is a better leaving group than chlorine, facilitating the initial nucleophilic attack by pyrrolidine. Using two equivalents of pyrrolidine serves a dual purpose: one equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Temperature Control: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction and prevent side reactions. Allowing the reaction to proceed overnight at room temperature ensures completion.
-
Work-up Strategy: The acid wash removes any unreacted pyrrolidine. Subsequent basification liberates the free base of the product, allowing for its extraction into an organic solvent.
-
Purification Method: Vacuum distillation is the preferred method for purifying the final product, as it allows for distillation at a lower temperature, preventing potential decomposition.
Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate
The oxalate salt can be readily prepared by reacting the free base with oxalic acid. This method provides a stable, crystalline solid that is easier to handle and store than the liquid free base.[12]
Experimental Protocol: Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate (Adapted from a general procedure[12])
-
Dissolution: Dissolve the purified 1-(3-chloropropyl)pyrrolidine free base in approximately five volumes of a dry solvent such as isopropanol (IPA).
-
Salt Formation: In a separate flask, dissolve one equivalent of anhydrous oxalic acid in a minimal amount of dry IPA.
-
Precipitation: Slowly add the amine solution dropwise to the oxalic acid solution with stirring. If no precipitate forms immediately, add approximately three volumes of a non-polar solvent like diethyl ether to induce crystallization.
-
Isolation: Place the mixture in a freezer for at least one hour to ensure complete precipitation. Collect the resulting white, fluffy precipitate by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether to remove any residual unreacted starting materials or solvent. Dry the product under vacuum. For higher purity, recrystallization from an IPA/ether mixture can be performed.
Self-Validating System:
-
The formation of a precipitate upon mixing the two solutions is a strong indicator of salt formation.
-
The purity of the final product can be readily assessed by measuring its melting point and comparing it to the expected value (or that of an analytical standard).
-
Spectroscopic analysis (NMR, IR) can confirm the structure and the presence of both the 1-(3-chloropropyl)pyrrolidine cation and the oxalate anion.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-(3-chloropropyl)pyrrolidine and its oxalate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the oxalate salt is expected to be very similar to that of the hydrochloride salt. The key signals would include multiplets for the pyrrolidine ring protons and the propyl chain protons. The protons adjacent to the nitrogen and the chlorine atoms would be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrrolidine ring and the chloropropyl chain.[13] The carbon attached to the chlorine atom would be significantly downfield.[14]
Infrared (IR) Spectroscopy
The IR spectrum of the oxalate salt would exhibit characteristic absorption bands for the C-H bonds of the pyrrolidine and propyl groups, the C-N bond, and the C-Cl bond. Additionally, strong absorption bands corresponding to the carboxylate (C=O and C-O) stretches of the oxalate anion would be prominent.
Mass Spectrometry (MS)
Mass spectrometry of the free base would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a characteristic feature.
Chemical Reactivity and Applications in Drug Development
1-(3-Chloropropyl)pyrrolidine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the terminal chlorine atom, which makes it an excellent alkylating agent.
Key Reactions
The primary mode of reactivity involves the nucleophilic substitution of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the facile introduction of the pyrrolidinopropyl moiety into a target molecule.
Figure 1: General reaction scheme for 1-(3-chloropropyl)pyrrolidine.
Role in the Synthesis of Antipsychotics and Other APIs
The pyrrolidine ring is a common structural motif in a number of antipsychotic drugs.[15] While a direct synthesis of a marketed drug using 1-(3-chloropropyl)pyrrolidine is not prominently documented in publicly available literature, its structural similarity to other intermediates used in the synthesis of phenothiazine antipsychotics suggests its potential in this area.[16] For instance, the synthesis of drugs like Perphenazine involves the N-alkylation of a phenothiazine core with a chloropropyl-containing side chain.[16]
The versatility of the pyrrolidinopropyl group makes it a valuable component in the design of various bioactive molecules, including agents targeting neurological disorders.[5]
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